sodium;hydroxyphosphinite;hydrate
Description
Sodium hydroxyphosphinite hydrate (IUPAC name: sodium; hydroxyphosphinite; hydrate) is a sodium salt of hypophosphorous acid with the molecular formula NaH₂PO₂·H₂O and a molecular weight of 106 g/mol (calculated from atomic masses: Na=23, H₂PO₂=65, H₂O=18). It is also known as sodium hypophosphite monohydrate and is identified by synonyms such as "sodium hydrogen phosphonite hydrate" and "phosphinic acid, sodium salt, monohydrate" .
This compound appears as a white crystalline solid, soluble in water and ethanol. Its structure features a hypophosphite anion (H₂PO₂⁻) coordinated with sodium and a water molecule. Sodium hydroxyphosphinite hydrate is widely used as a reducing agent in electroless nickel plating, organic synthesis, and food preservation. Its reducing properties stem from the hypophosphite ion’s ability to donate electrons, making it critical in catalytic processes .
Properties
IUPAC Name |
sodium;hydroxyphosphinite;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSPQBCYUHZCNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.OP[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
O.OP[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4NaO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.994 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;hydroxyphosphinite;hydrate involves specific chemical reactions under controlled conditions. The exact synthetic route and reaction conditions are typically proprietary information held by manufacturers. general methods for synthesizing similar compounds often involve multi-step organic synthesis, including the use of catalysts, solvents, and specific temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound likely involves large-scale chemical reactors where the synthesis is optimized for yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
sodium;hydroxyphosphinite;hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids, bases, oxidizing agents, and reducing agents. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product.
Major Products
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation may produce different products compared to reduction or substitution reactions.
Scientific Research Applications
sodium;hydroxyphosphinite;hydrate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of sodium;hydroxyphosphinite;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sodium Phosphate Monobasic Monohydrate (NaH₂PO₄·H₂O)
- Molecular Weight : 138 g/mol.
- Structure : Contains a dihydrogen phosphate (H₂PO₄⁻) ion.
- Applications : Used as a buffer in laboratories (pH 4.2–4.5) and in food processing as an acidity regulator. It is less reducing than sodium hydroxyphosphinite due to the stable phosphate group.
- Safety: Non-corrosive but may cause irritation upon prolonged exposure .
Sodium Hydrogen Sulfate Monohydrate (NaHSO₄·H₂O)
- Molecular Weight : 138 g/mol.
- Structure : Features a hydrogen sulfate (HSO₄⁻) ion.
- Applications : A strong acidic reagent (pH ~1 in solution) used in industrial cleaning and pH adjustment. Unlike sodium hydroxyphosphinite, it lacks reducing properties and is highly corrosive .
Sodium Phosphate Dibasic Hydrates (Na₂HPO₄·nH₂O)
- Forms : Dihydrate (Na₂HPO₄·2H₂O, MW=177.99) and dodecahydrate (Na₂HPO₄·12H₂O, MW=358.14).
- Applications: Buffering agents (pH 7.2–7.6) in pharmaceuticals and food. The dodecahydrate’s high water content makes it suitable for humidity-sensitive processes. Both forms are non-reducing .
Sodium Phytate Hydrate (C₆H₆Na₁₂O₂₄P₆·nH₂O)
- Structure: Derived from inositol hexaphosphate, a natural chelator.
- Applications: Replaces EDTA in food and cosmetics for metal ion sequestration, preventing oxidation and discoloration. Unlike sodium hydroxyphosphinite, it is non-toxic and biodegradable .
Sodium Sulfide Hydrate (Na₂S·9H₂O)
- Molecular Weight : 240 g/mol.
- Applications : Used in dyeing, leather tanning, and mining. Releases toxic H₂S gas upon hydrolysis, posing significant respiratory hazards. Its redox behavior contrasts with sodium hydroxyphosphinite’s controlled reducing action .
Data Table: Comparative Analysis
| Compound | Molecular Formula | MW (g/mol) | Hydrate Form | pH (Solution) | Key Applications | Safety Hazards |
|---|---|---|---|---|---|---|
| Sodium Hydroxyphosphinite Hydrate | NaH₂PO₂·H₂O | 106 | Monohydrate | ~7 (neutral) | Electroless plating, food preservative | Irritant, avoid ingestion |
| Sodium Phosphate Monobasic | NaH₂PO₄·H₂O | 138 | Monohydrate | 4.2–4.5 | Laboratory buffers, food additive | Mild irritant |
| Sodium Hydrogen Sulfate | NaHSO₄·H₂O | 138 | Monohydrate | ~1 | Industrial cleaning, pH adjustment | Corrosive, severe burns |
| Sodium Phosphate Dibasic Dodecahydrate | Na₂HPO₄·12H₂O | 358.14 | Dodecahydrate | 7.2–7.6 | Pharmaceuticals, humidity control | Non-hazardous |
| Sodium Sulfide Hydrate | Na₂S·9H₂O | 240 | Nonahydrate | Strongly basic | Dyeing, mining, leather processing | Releases H₂S, toxic |
| Sodium Phytate Hydrate | C₆H₆Na₁₂O₂₄P₆·nH₂O | ~792 | Variable | Variable | Chelator, antioxidant | Non-toxic, eco-friendly |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
